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Compound of Interest

Compound Name: 2-(2,3,4-Trifluorophenyl)ethanol

CAS No.: 886761-76-8

Cat. No.: B2403660

Get Quote

Abstract & Strategic Rationale
Phenethyl alcohol (PEA) motifs are ubiquitous in bioactive molecules, serving as key

pharmacophores in GPCR ligands (dopaminergic/serotoninergic), kinase inhibitors, and

fragrance ingredients. However, the metabolic lability of the phenyl ring (susceptible to CYP450

hydroxylation) and the flexible ethyl chain often limit in vivo efficacy.

Fluorinated Phenethyl Alcohols (F-PEAs)—specifically ring-fluorinated (e.g., 4-fluoro, 2,4-

difluoro) and chain-fluorinated analogs—offer a solution via three mechanisms:

Metabolic Blocking: Fluorine substitution at the para position blocks CYP450-mediated

oxidation, significantly extending half-life (

).

Electronic Modulation: The strong electronegativity of fluorine lowers the electron density of

the aromatic ring, altering

stacking interactions with target proteins.
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Conformational Bias: In chain-fluorinated analogs (e.g.,

-fluoro-PEA), the gauche effect (

) restricts conformational freedom, potentially locking the bioactive conformation.

Chemical Properties & Selection Guide
When selecting an F-PEA building block, the position of the fluorine atom dictates the

physicochemical outcome.

Building Block Structure
Key Property
Modulation

Primary
Application

4-Fluorophenethyl

alcohol
4-F-Ph-CH₂CH₂OH

Blocks p-hydroxylation

(CYP450).

Metabolic stability

optimization.

2-Fluorophenethyl

alcohol
2-F-Ph-CH₂CH₂OH

Steric occlusion; alters

ortho-lithiation

capability.

Improving selectivity;

altering rotational

barriers.

-Fluorophenethyl

alcohol
Ph-CHF-CH₂OH

Lowers pKa of

alcohol; induces

gauche preference.

Conformational

locking; Bioisostere of

sugars/peptides.

3-

(Trifluoromethyl)phene

thyl alcohol

3-CF₃-Ph-CH₂CH₂OH
Increases lipophilicity

(LogP); strong EWG.

CNS penetration;

hydrophobic pocket

filling.

Decision Matrix: Synthetic Pathways
The following decision tree guides the chemist in selecting the appropriate conjugation protocol

based on the target scaffold.
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Optimization Tips

F-PEA Building Block Target Linkage?

Ether/Ester Linkage
(Ar-O-CH2...)Phenols/Acids

Amine Linkage
(R-NH-CH2...)

Amines

Protocol A:
Mitsunobu Coupling

Direct

Protocol B:
Mesylation/Displacement

Via Leaving Group

Protocol C:
Oxidation -> Reductive Amination

Via Aldehyde

C-C Bond
(Homologation)

If Phenol pKa < 11,
use Mitsunobu

If Amine is hindered,
use Reductive Amination

Click to download full resolution via product page

Figure 1: Synthetic workflow for incorporating fluorinated phenethyl alcohols into drug scaffolds.

Experimental Protocols
Protocol A: Mitsunobu Etherification (Ar-OH + F-PEA)
Context: Used to attach the fluorophenethyl tail to a phenolic core (e.g., tyrosine kinase

inhibitor scaffolds) or heterocycle.

Reagents:

Alcohol: 4-Fluorophenethyl alcohol (1.0 equiv)

Nucleophile: Phenol derivative (1.0–1.2 equiv)[1]

Phosphine: Triphenylphosphine (
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) (1.5 equiv) or Polymer-supported

(for easier purification).

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).[2] Note: DIAD is

preferred over DEAD for better stability and liquid handling.

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and cool under

.

Dissolution: Dissolve 4-fluorophenethyl alcohol (1.0 mmol, 140 mg), the phenol (1.1 mmol),

and

(1.5 mmol, 393 mg) in anhydrous THF (5 mL). Cool the mixture to 0°C in an ice bath.

Addition: Add DIAD (1.5 mmol, 295 µL) dropwise over 10 minutes. The solution will turn

yellow.

Critical Check: Ensure the temperature remains <5°C during addition to prevent side

reactions (e.g., hydrazide formation).

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (

) should disappear.

Workup:

Concentrate THF under reduced pressure.

Triturate the residue with cold

/Hexane (1:1) to precipitate triphenylphosphine oxide (
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). Filter off the white solid.

Purify the filtrate via flash column chromatography on silica gel.

Self-Validating Check:

NMR: Look for the disappearance of the broad -OH singlet and the shift of the triplet

protons from

3.8 (alcohol) to

4.1–4.2 (ether).

Mass Spec: Confirm

or

.

Protocol B: Activation & Amine Displacement
(Mesylation)
Context: Converting the alcohol to a leaving group (OMs) to synthesize fluorinated

phenethylamines (common in CNS active agents).

Reagents:

4-Fluorophenethyl alcohol[3]

Methanesulfonyl chloride (MsCl) (1.2 equiv)

Triethylamine (

) (1.5 equiv)

DCM (Dichloromethane)

Step-by-Step Methodology:
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Mesylation:

Dissolve alcohol (1.0 equiv) and

(1.5 equiv) in DCM (0.2 M) at 0°C.

Add MsCl (1.2 equiv) dropwise. Stir 1 h at 0°C.

Quench: Add saturated

. Separate organic layer, dry over

, and concentrate. Do not purify on silica (unstable). Use crude immediately.

Displacement:

Dissolve the crude mesylate in Acetonitrile (

).

Add the target amine (2.0–3.0 equiv) and

(2.0 equiv).

Heat to 60–80°C for 12 hours.

Purification:

Standard aqueous workup followed by Acid-Base extraction (to remove non-basic

impurities) or Reverse Phase HPLC.

Protocol C: Oxidation to Fluorophenylacetaldehyde
Context: Preparing the aldehyde for reductive amination when the amine is sterically hindered

or secondary.

Method (Dess-Martin Periodinane - DMP):

Dissolve 4-fluorophenethyl alcohol (1.0 equiv) in DCM.
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Add DMP (1.2 equiv) and

(5 equiv, solid) to buffer the reaction.

Stir at RT for 1–2 hours.

Quench: Add saturated

/

(1:1) solution and stir vigorously until the layers clear (removes iodine byproducts).

Isolation: Extract with DCM. The aldehyde is often unstable; proceed immediately to

reductive amination (

+ Amine).

Case Study: Optimization of a Dopamine D2 Agonist
Scenario: A lead compound containing a standard phenethyl amine tail showed rapid metabolic

clearance (

min) in rat microsomes due to para-hydroxylation.

Intervention: The medicinal chemistry team replaced the phenethyl group with 4-

fluorophenethyl and 2,4-difluorophenethyl moieties using Protocol B

(Mesylation/Displacement).

Results:

Metabolic Stability: The 4-fluoro analog increased

to 45 min. The 2,4-difluoro analog increased

to >90 min.

Potency: The 4-fluoro analog maintained

(1.2 nM), while the 2,4-difluoro analog showed a 3-fold drop in potency (

3.5 nM) due to steric clash in the binding pocket.
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Conclusion: The 4-fluorophenethyl motif was selected as the optimal balance of stability and

potency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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